molecular formula C19H18FNO3S B2424628 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396715-99-3

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2424628
CAS No.: 1396715-99-3
M. Wt: 359.42
InChI Key: NAXRFSGIJXVOEA-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Fluorophenoxy Intermediate: Reacting 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

    Formation of the Furan-2-ylmethyl Intermediate: Reacting furan-2-carbaldehyde with a suitable amine to form the furan-2-ylmethyl intermediate.

    Formation of the Thiophen-2-yl Intermediate: Reacting thiophene-2-carboxylic acid with an appropriate reagent to form the thiophen-2-yl intermediate.

    Coupling Reactions: Combining these intermediates under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
  • 2-(2-bromophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as reactivity, polarity, and biological activity, compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c20-17-7-1-2-8-18(17)24-14-19(22)21(13-15-5-3-11-23-15)10-9-16-6-4-12-25-16/h1-8,11-12H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXRFSGIJXVOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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